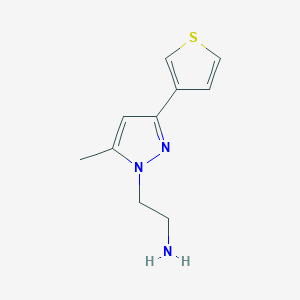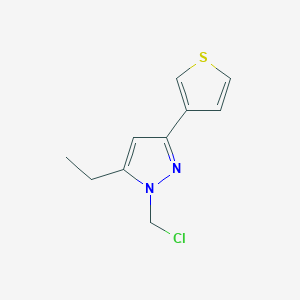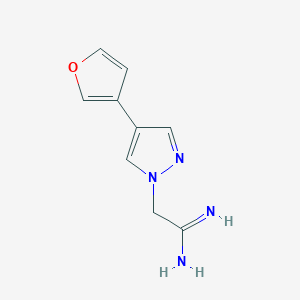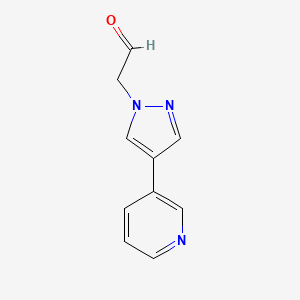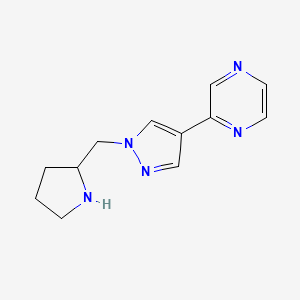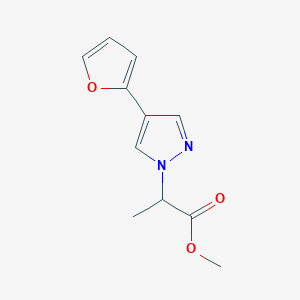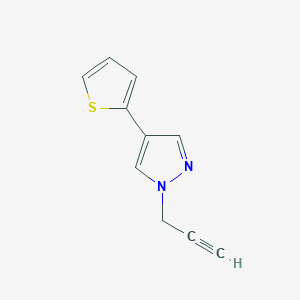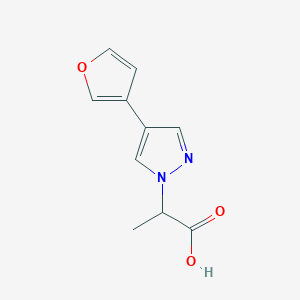
2-(4-(呋喃-3-基)-1H-吡唑-1-基)丙酸
描述
The compound “2-(4-(furan-3-yl)-1H-pyrazol-1-yl)propanoic acid” is a complex organic molecule that contains a furan ring, a pyrazole ring, and a propanoic acid group . Furan is a five-membered aromatic ring with four carbon atoms and one oxygen. Pyrazole is a heterocyclic compound characterized by a five-membered ring with three carbon atoms and two nitrogen atoms. Propanoic acid is a carboxylic acid that consists of a three-carbon chain.
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the furan and pyrazole rings, along with the propanoic acid group. The exact structure would depend on the positions of these groups in relation to each other .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the furan and pyrazole rings, as well as the propanoic acid group . The furan ring is aromatic and may undergo electrophilic substitution reactions. The pyrazole ring, containing two nitrogen atoms, is also likely to influence the compound’s reactivity .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as polarity, molecular size, and the presence of functional groups (like the carboxylic acid group) would influence properties like solubility, melting point, and boiling point .科学研究应用
抗真菌应用
与“2-(4-(呋喃-3-基)-1H-吡唑-1-基)丙酸”相似的化合物已被发现可以抑制某些浓度的酵母样真菌(如白色念珠菌)的生长 .
合成方法
一种新的合成相关含呋喃丙酸衍生物的方法涉及在超亲电激活条件下的加氢芳构化反应,这可能适用于我们感兴趣的化合物 .
抗癌活性
呋喃类化合物对人肝癌细胞表现出抗癌活性。 呋喃环和噻二唑环的存在与更高的活性相关,表明我们的化合物可能具有潜在的抗癌应用 .
化学转化
呋喃衍生物已用于化学转化,例如将糖醛转化为呋喃二醇。 这表明我们的化合物可以用于类似的化学合成过程 .
作用机制
Target of Action
It has been observed that similar compounds demonstrate good antimicrobial activity against yeast-like fungi candida albicans, escherichia coli, and staphylococcus aureus . These organisms could be potential targets for this compound.
Mode of Action
It is synthesized through the hydroarylation of the carbon–carbon double bond of 3-(furan-2-yl)propenoic acids and their esters by arenes under superelectrophilic activation conditions . The resulting compound may interact with its targets, leading to changes that result in its antimicrobial activity.
Biochemical Pathways
The compound’s antimicrobial activity suggests it may interfere with essential biochemical pathways in the target organisms, leading to their inhibition or death .
Result of Action
Similar compounds have demonstrated antimicrobial activity, suggesting that this compound may also have potential antimicrobial effects .
安全和危害
未来方向
生化分析
Biochemical Properties
2-(4-(furan-3-yl)-1H-pyrazol-1-yl)propanoic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in the metabolic pathways of furan derivatives . These interactions often involve the formation of reactive electrophilic species, which can further participate in various biochemical transformations .
Cellular Effects
The effects of 2-(4-(furan-3-yl)-1H-pyrazol-1-yl)propanoic acid on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can affect the activity of key signaling molecules, leading to alterations in cellular responses . Additionally, it has been found to impact gene expression, thereby influencing various cellular functions .
Molecular Mechanism
At the molecular level, 2-(4-(furan-3-yl)-1H-pyrazol-1-yl)propanoic acid exerts its effects through specific binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of its interaction . These interactions often result in changes in gene expression, which can have downstream effects on cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(4-(furan-3-yl)-1H-pyrazol-1-yl)propanoic acid have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that while the compound is relatively stable, it can undergo degradation under certain conditions, which can impact its efficacy .
Dosage Effects in Animal Models
The effects of 2-(4-(furan-3-yl)-1H-pyrazol-1-yl)propanoic acid vary with different dosages in animal models. At lower doses, the compound has been found to exhibit beneficial effects, such as antimicrobial activity . At higher doses, it can lead to toxic or adverse effects, highlighting the importance of dosage optimization in therapeutic applications .
Metabolic Pathways
2-(4-(furan-3-yl)-1H-pyrazol-1-yl)propanoic acid is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into various metabolites . These metabolic transformations can influence the compound’s activity and efficacy .
Transport and Distribution
Within cells and tissues, 2-(4-(furan-3-yl)-1H-pyrazol-1-yl)propanoic acid is transported and distributed through specific transporters and binding proteins . These interactions can affect the compound’s localization and accumulation, thereby influencing its overall activity .
Subcellular Localization
The subcellular localization of 2-(4-(furan-3-yl)-1H-pyrazol-1-yl)propanoic acid is crucial for its activity and function. The compound is directed to specific compartments or organelles through targeting signals or post-translational modifications . These localizations can impact its efficacy and role in various biochemical processes .
属性
IUPAC Name |
2-[4-(furan-3-yl)pyrazol-1-yl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O3/c1-7(10(13)14)12-5-9(4-11-12)8-2-3-15-6-8/h2-7H,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVSPMWVXBKSTJG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)N1C=C(C=N1)C2=COC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



